Naphthalene, dipropyl-
Description
Contextualization within Naphthalene (B1677914) Chemistry Research
Naphthalene, the simplest polycyclic aromatic hydrocarbon, has long been a cornerstone of chemical research and industrial applications. Its propensity to undergo electrophilic substitution reactions, such as alkylation, has given rise to a vast family of derivatives with tailored properties. Among these, the alkylnaphthalenes, and specifically dipropylnaphthalene, represent a significant area of study. The introduction of propyl groups to the naphthalene core can occur at various positions, leading to a complex mixture of isomers, each with unique physicochemical characteristics.
The study of dipropylnaphthalene is fundamentally linked to the principles of Friedel-Crafts alkylation. This classic organic reaction, when applied to naphthalene, presents challenges and opportunities in controlling the regioselectivity—that is, directing the propyl groups to specific positions on the naphthalene rings. accustandard.comchemicalbook.com The steric hindrance and electronic effects of the naphthalene system influence the distribution of the resulting isomers. stackexchange.com Research in this area is often focused on the development of catalysts and the optimization of reaction conditions to favor the formation of specific, more desirable isomers. nih.gov
Scope and Significance of Dipropylnaphthalene in Academic Investigations
Academic investigations into dipropylnaphthalene are driven by its commercial importance and the scientific challenges associated with its synthesis and characterization. The isomers of diisopropylnaphthalene (DIPN), a common form of dipropylnaphthalene, are of particular interest. wikipedia.org The separation and identification of these isomers from the complex reaction mixtures produced during synthesis are non-trivial tasks, spurring research into advanced analytical techniques such as gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
The significance of dipropylnaphthalene research extends to its practical applications. It is widely used as a solvent, particularly in the production of carbonless copy paper. wikipedia.org Its low volatility, thermal stability, and excellent compatibility with dye precursors make it an ideal medium for this application. Furthermore, its dielectric properties have led to investigations into its use as an insulating fluid in electrical equipment. The relationship between the isomeric composition of dipropylnaphthalene and its performance in these applications is a key area of academic and industrial research, aiming to establish structure-property relationships that can guide the synthesis of superior products.
Structure
3D Structure
Properties
CAS No. |
34568-33-7 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,2-dipropylnaphthalene |
InChI |
InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChI Key |
KXTWDIPAGFPHCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)CCC |
Origin of Product |
United States |
Physicochemical Properties of Dipropylnaphthalene Isomers
The properties of dipropylnaphthalene are highly dependent on the specific arrangement of the propyl groups on the naphthalene (B1677914) core. The various isomers exhibit different melting points, boiling points, and densities, which in turn affect their suitability for different applications. A mixture of diisopropylnaphthalene isomers is a colorless and odorless transparent liquid with low viscosity and a high boiling point. dynovacn.com
Below is an interactive data table summarizing some of the known physicochemical properties of diisopropylnaphthalene and some of its specific isomers.
| Property | Diisopropylnaphthalene (Isomer Mixture) | 2,6-Diisopropylnaphthalene (B42965) | 2,7-Diisopropylnaphthalene | 1,5-Diisopropylnaphthalene |
| Molecular Formula | C₁₆H₂₀ | C₁₆H₂₀ | C₁₆H₂₀ | C₁₆H₂₀ |
| Molar Mass ( g/mol ) | 212.336 | 212.336 | 212.33 | 212.33 |
| Appearance | Colorless Liquid | White/Colorless Solid | - | Colorless Liquid |
| Melting Point (°C) | 38 | 70 | - | <-40 |
| Boiling Point (°C) | 290–299 | 319.6 | 317.0 | 290-299 |
| Density (g/cm³) | 0.96 (at 25°C) | - | 0.968 | 0.96 (at 25°C) |
| Flash Point (°C) | 148 | - | - | - |
| Water Solubility | - | - | - | 0.11 mg/L at 25°C nih.gov |
| Dielectric Constant | 2.46 | - | - | 2.46 at 90°C nih.gov |
| Thermal Conductivity (W/m·K) | - | - | - | 0.12 at 20°C nih.gov |
Data compiled from multiple sources. wikipedia.orgdynovacn.comnih.govwikipedia.orgsmolecule.comstenutz.eu
Chemical Reactivity and Mechanistic Investigations of Dipropylnaphthalene
Reaction Dynamics and Kinetics
The reaction dynamics and kinetics of chemical transformations involving dipropylnaphthalene are fundamental to understanding reaction mechanisms and optimizing process conditions. This section explores the current state of knowledge in these areas.
Detailed experimental studies on the reaction rates for the synthesis of specific dipropylnaphthalene isomers are not extensively available in publicly accessible literature. However, related studies on the alkylation of naphthalene (B1677914) provide insights into the factors influencing reaction kinetics. For instance, the kinetics of acid-catalyzed aromatic alkylation have been investigated for other systems, revealing the influence of substrate concentration, catalyst type, and temperature on the reaction rate. rsc.org
In the context of diisopropylnaphthalene synthesis, patent literature provides some indication of reaction times under specific conditions, which indirectly relates to reaction rates. For example, the synthesis of an isopropylnaphthalene mixture as a precursor to diisopropylnaphthalene can be achieved in 2 to 5 hours at temperatures between 50-100 °C. google.com The subsequent rearrangement to form diisopropylnaphthalene isomers is conducted over 1 to 4 hours at 200 to 300°C. google.com
Further research focusing specifically on the kinetics of dipropylnaphthalene formation would be beneficial for a more precise understanding and control of the synthesis process.
As of the current literature survey, there are no specific investigations using femtochemistry to study the transition states in reactions involving dipropylnaphthalene. Femtochemistry, which allows for the real-time observation of chemical reactions at the molecular level, has been instrumental in understanding the dynamics of transition states in many chemical processes. arxiv.org Such studies on the alkylation of naphthalene to form dipropylnaphthalene would provide invaluable information on the reaction mechanism, including the geometry and lifetime of the transition state species. The application of femtosecond spectroscopy to related polycyclic aromatic hydrocarbons like naphthalene and azulene (B44059) radical cations has demonstrated its power in unraveling complex isomerization and dissociation dynamics. nih.gov
Catalysis in Dipropylnaphthalene Transformations
Catalysis plays a pivotal role in the synthesis of dipropylnaphthalene, influencing both the reaction efficiency and the selectivity towards desired isomers. Acid and metal catalysts are commonly employed in these transformations.
Acid catalysts are widely used for the alkylation of naphthalene with propylene (B89431) or isopropanol (B130326) to produce diisopropylnaphthalene. The choice of catalyst significantly affects the product distribution.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and solid phosphoric acid. google.com For instance, in a patented method, naphthalene is reacted with propylene in the presence of sulfuric acid at 100°C for 2 hours to form an isopropylnaphthalene mixture, which is then rearranged at 300°C in the presence of the same catalyst to yield a mixture of 2,6- and 2,7-diisopropylnaphthalene. google.com
Zeolites, with their shape-selective properties, are particularly important in directing the synthesis towards specific isomers like 2,6-diisopropylnaphthalene (B42965). The use of zeolite catalysts in the disproportionation of 2-isopropylnaphthalene (B46572) to produce diisopropylnaphthalene has been demonstrated, with reaction conditions influencing the conversion and selectivity. google.com
Table 1: Disproportionation of 2-Isopropylnaphthalene over a Zeolite Catalyst google.com
| Reaction Temperature (°C) | Reaction Pressure (MPa) | Weight Hourly Space Velocity (h⁻¹) | 2-Isopropylnaphthalene Conversion (%) | Diisopropylnaphthalene Selectivity (%) |
| 250 | 2.0 | 2.0 | 45.04 | 25.91 |
| 250 | 2.0 | 0.5 | 56.37 | 29.28 |
| 250 | 2.5 | 1.0 | 51.64 | 28.70 |
| 270 | 2.5 | 1.0 | 50.02 | 26.58 |
This table illustrates the effect of reaction conditions on the catalytic performance in the synthesis of diisopropylnaphthalene.
While acid catalysis is predominant in the alkylation step, metal-catalyzed transformations are relevant in the broader context of naphthalene derivative processing. For instance, manganese-catalyzed α-alkylation of ketones using alcohols has been reported, showcasing the potential of metal catalysts in C-C bond formation. acs.org Although not directly applied to dipropylnaphthalene synthesis in the reviewed literature, such advancements in catalysis could open new avenues for its synthesis and functionalization.
The surface chemistry of catalysts, particularly zeolites, is a determining factor in the selective synthesis of dipropylnaphthalene isomers. The pore structure and acidity of the zeolite catalyst govern the diffusion of reactants and products and stabilize the transition states leading to specific isomers. The shape-selectivity of zeolites like H-mordenite is exploited to favor the formation of the linear 2,6-diisopropylnaphthalene isomer over other bulkier isomers.
The catalytic properties can be tuned by modifying the zeolite, for example, through dealumination or impregnation with metal ions. The interaction between the naphthalene substrate and the active sites on the catalyst surface is crucial for the alkylation reaction to proceed efficiently and selectively.
Chemical Transformation Pathways
The transformation of dipropylnaphthalene primarily proceeds through catalytic processes that alter its molecular structure. These pathways include the cleavage of alkyl chains, rearrangement of the molecular framework, and further condensation into more complex aromatic systems.
Cyclization and Aromatization Processes
While direct studies on the cyclization and aromatization of dipropylnaphthalene are specific, the broader class of alkylnaphthalenes undergoes such transformations under catalytic conditions. These reactions are fundamental in processes like catalytic reforming, where the goal is to increase the aromatic content and complexity of hydrocarbon feedstocks.
The dehydrocyclization of the propyl side chains of dipropylnaphthalene can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes or anthracenes. This process typically involves the formation of a five or six-membered ring from an alkyl side chain, followed by dehydrogenation to create a new aromatic ring. The reaction is generally promoted by bifunctional catalysts containing both metal and acid sites, often at elevated temperatures. The specific isomer of dipropylnaphthalene and the reaction conditions play a critical role in determining the final product distribution.
Oxidation Reactions
The oxidation of dipropylnaphthalene can be initiated under various conditions, leading to a range of oxygenated products. The reaction typically targets the alkyl side chains or the naphthalene ring itself. The initial oxidation products of the propyl groups can include hydroperoxides, which can then decompose to form alcohols, ketones, or carboxylic acids. Oxidation of the aromatic core can lead to the formation of naphthoquinones. The selectivity of the oxidation process is highly dependent on the oxidant used, the catalyst, and the reaction conditions such as temperature and pressure. These reactions are relevant to the synthesis of fine chemicals and intermediates.
Computational Mapping and Classification of Chemical Reaction Space
Computational chemistry provides valuable insights into the complex reaction networks of molecules like dipropylnaphthalene. rsc.org Methods such as density functional theory (DFT) can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers for various transformation pathways.
For instance, computational studies on related molecules like diethenylnaphthalenes have been performed to understand their reactivity. rsc.org These studies analyze geometrical parameters, electrostatic potentials, and frontier orbitals to predict how the location of substituent groups affects the molecule's reactivity. rsc.org Similar approaches for dipropylnaphthalene would involve modeling its interaction with catalyst surfaces to elucidate the mechanisms of hydrocracking, isomerization, and cyclization. By simulating reaction paths, it is possible to predict the most likely products under different conditions, which aids in catalyst design and process optimization. nih.gov These computational models can help to screen potential catalysts and reaction conditions, reducing the need for extensive experimental work. nih.gov
Factors Influencing Reactivity and Selectivity
The reactivity of dipropylnaphthalene and the selectivity towards specific products are influenced by several key factors, primarily related to the catalyst properties and reaction conditions.
In processes like hydrocracking and hydroisomerization, bifunctional catalysts are commonly employed. mdpi.comresearchgate.net These catalysts possess both metal sites (e.g., Platinum, Palladium) for hydrogenation/dehydrogenation reactions and acid sites (e.g., zeolites) for isomerization and cracking. lidsen.commdpi.com
The key factors include:
Catalyst Acidity: The strength and number of acid sites on the catalyst support (like Y zeolite) significantly impact the reaction. lidsen.com Higher acidity generally increases the conversion of polyaromatic compounds but can also lead to excessive cracking if not properly controlled. mdpi.comlidsen.com
Metal Function: The type of metal used influences hydrogenation and dehydrogenation steps. Noble metals like Platinum are known for their high intrinsic activity.
Catalyst Structure: The pore size and shape of the zeolite support can exert shape-selective control over the products formed. For instance, medium-pore zeolites are used to favor the formation of specific isomers.
Temperature: Higher temperatures generally increase the reaction rate but can also favor cracking reactions over isomerization, leading to the formation of lighter hydrocarbons.
Hydrogen Pressure: In hydroprocessing, hydrogen pressure is a critical parameter. It influences the extent of hydrogenation and can suppress coke formation, thereby extending the catalyst's life. An optimal hydrogen pressure is necessary to balance the hydrogenation and cracking reactions. lidsen.com
The interplay of these factors is crucial for steering the reaction towards the desired products, whether they are isomerized dipropylnaphthalenes, lighter mono-aromatics from hydrocracking, or larger PAHs from cyclization.
The table below summarizes findings from a study on the hydrocracking of a model feed containing diaromatics over different catalysts, illustrating the influence of catalyst composition on product selectivity.
| Catalyst Composition (Pt/Al₂O₃ : Y Zeolite wt/wt) | Diaromatics Conversion (%) | Monoaromatics Yield (%) | Gas Yield (%) |
| 1:0 | 28 | 15 | 13 |
| 1:1 | 65 | 36 | 29 |
| 1:3 | 78 | 32 | 46 |
| 0:1 | 45 | 18 | 27 |
This data is derived from a study on a model feed and is presented to illustrate catalytic principles.
Advanced Spectroscopic Characterization Methodologies for Dipropylnaphthalene
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and elucidating the molecular structure of dipropylnaphthalene by probing the vibrational modes of its chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making FT-IR an excellent tool for functional group identification. For a molecule like dipropylnaphthalene, the FT-IR spectrum would be characterized by several key absorption bands.
The primary functional groups to be identified in dipropylnaphthalene are the aromatic C-H bonds of the naphthalene (B1677914) ring, the aliphatic C-H bonds of the propyl groups, and the C=C bonds within the aromatic system. The positions of these bands can be influenced by the substitution pattern on the naphthalene ring.
Expected FT-IR Absorption Bands for Dipropylnaphthalene:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| Aromatic C-H | Stretching | 3100-3000 | Indicates the presence of the naphthalene ring. |
| Aliphatic C-H | Stretching | 2960-2850 | Confirms the presence of the propyl (CH₃ and CH₂) groups. |
| Aromatic C=C | Stretching | 1650-1450 | Characteristic of the aromatic ring system. |
| Aliphatic C-H | Bending | 1470-1370 | Provides further evidence of the propyl substituents. |
| Aromatic C-H | Out-of-plane Bending | 900-675 | The pattern of these bands can help determine the substitution pattern on the naphthalene ring. |
This table presents generally expected FT-IR absorption ranges for the functional groups present in dipropylnaphthalene.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of molecules like dipropylnaphthalene. usra.edu
Key Raman active modes for dipropylnaphthalene would include the "ring breathing" vibrations of the naphthalene nucleus, where the entire ring system expands and contracts symmetrically. The C-C stretching vibrations of the propyl groups and the C-H stretching modes are also observable. The Raman spectrum provides a detailed fingerprint of the molecule's structure. researchgate.net The positions of Raman bands can shift based on the molecular structure, such as the number and position of substituents on the aromatic rings. usra.edu
Expected Raman Shifts for Dipropylnaphthalene:
| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Significance |
| Aromatic C-H Stretching | 3100-3000 | Corresponds to the C-H bonds on the naphthalene ring. |
| Aliphatic C-H Stretching | 3000-2800 | Indicates the C-H bonds of the propyl groups. |
| Aromatic Ring Stretching | 1600-1500 | Strong bands characteristic of the naphthalene C=C bonds. |
| Ring Breathing Modes | 1400-1300 | Fingerprint region for the naphthalene nucleus. |
| C-C Stretching (Aliphatic) | 1200-800 | Relates to the carbon-carbon bonds within the propyl chains. |
This table outlines the anticipated Raman shifts for the primary vibrational modes in dipropylnaphthalene, based on general knowledge of PAH spectroscopy. epa.govnih.gov
Electronic Spectroscopy and Optical Properties
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic structure and transitions within the molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. In dipropylnaphthalene, the naphthalene ring system acts as the chromophore, responsible for the absorption of UV light. The absorption spectrum is characterized by intense π→π* transitions. The addition of propyl groups can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene due to their electron-donating inductive effects.
The position of the absorption bands can also be influenced by the solvent, a phenomenon known as solvatochromism. nih.gov By studying the UV-Vis spectra in a range of solvents with different polarities, insights into the nature of the solute-solvent interactions and the electronic distribution in the ground and excited states can be obtained. chemicalbook.comutwente.nl
Expected UV-Vis Absorption Maxima for Naphthalene and Related Compounds:
| Compound | λmax (nm) in Cyclohexane/Hexane |
| Naphthalene | ~221, 275, 312 |
| 1,4-Dimethylnaphthalene | ~227, 285, 320 |
| 2,6-Diisopropylnaphthalene (B42965) | Expected to be similar to other dialkylnaphthalenes with slight shifts. |
This table provides representative UV-Vis absorption maxima for naphthalene and a related dialkylnaphthalene to illustrate expected spectral regions for dipropylnaphthalene.
Naphthalene and its derivatives are known to be fluorescent, meaning they re-emit light after being electronically excited. nih.gov Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic transitions and the environment of the molecule. researchgate.net After excitation with UV light, dipropylnaphthalene will emit light at a longer wavelength (lower energy), and the difference between the excitation and emission maxima is known as the Stokes shift.
Typical Fluorescence Properties of Naphthalene Derivatives:
| Property | Typical Value/Observation | Significance |
| Excitation Wavelength (λex) | Typically in the range of UV absorption maxima (e.g., 270-320 nm) | Wavelength used to excite the molecule. |
| Emission Wavelength (λem) | Typically in the range of 320-360 nm for naphthalene derivatives | Wavelength of emitted light, characteristic of the fluorophore. |
| Stokes Shift | Typically 20-50 nm for naphthalene derivatives | Indicates the energy loss between absorption and emission. |
| Quantum Yield | Varies with substitution and solvent | Represents the efficiency of the fluorescence process. |
This table outlines the general fluorescence characteristics expected for naphthalene derivatives like dipropylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. nih.gov By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For dipropylnaphthalene, both ¹H and ¹³C NMR are essential.
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of information. The aromatic protons on the naphthalene ring will appear in a distinct downfield region, and their splitting patterns can help determine the substitution pattern. The aliphatic protons of the propyl groups will appear further upfield and will show characteristic splitting patterns (e.g., a triplet for the terminal CH₃ and a multiplet for the CH₂ groups).
In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons provide information about the substitution pattern, while the signals for the aliphatic carbons confirm the presence of the propyl groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dipropylnaphthalene (in CDCl₃):
¹H NMR:
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic H | 7.2 - 7.8 | Multiplet/Singlet |
| -CH₂- (propyl) | ~2.7 | Triplet |
| -CH₂- (propyl) | ~1.7 | Sextet |
| -CH₃ (propyl) | ~1.0 | Triplet |
¹³C NMR:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C (substituted) | 145 - 150 |
| Aromatic C (unsubstituted) | 124 - 134 |
| -CH₂- (propyl) | 30 - 40 |
| -CH₂- (propyl) | 20 - 30 |
| -CH₃ (propyl) | 10 - 15 |
These tables provide predicted NMR chemical shifts for a representative dipropylnaphthalene isomer based on general principles and data for related compounds. chemicalbook.com Actual values may vary depending on the specific isomer and experimental conditions.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a cornerstone analytical technique for the molecular characterization of chemical compounds due to its high sensitivity and specificity. researchgate.net It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase for mass spectrometric analysis. nih.govpnnl.gov The process involves applying a high voltage to a liquid sample to create an aerosol. youtube.com As the solvent evaporates from the charged droplets, gas-phase ions are produced, which are then directed into the mass analyzer. nih.gov
ESI is particularly well-suited for the analysis of polar, non-volatile, and thermally fragile molecules. researchgate.net While dipropylnaphthalene is a nonpolar hydrocarbon, its analysis via ESI-MS is feasible. Neutral compounds can be analyzed by converting them into ionic form, typically through protonation or cationization (e.g., forming adducts with metal cations like sodium, Na⁺) either in the solution or in the gaseous phase. nih.gov This capability allows ESI-MS to be a powerful tool for studying a wide range of compounds. The technique's main advantage is its ability to generate ions from non-volatile solutions, making it compatible with liquid chromatography for the analysis of complex mixtures. youtube.com
Extractive electrospray ionization (EESI-MS), a variant of ESI, allows for the direct analysis of trace compounds in complex matrices with minimal sample preparation, offering high sensitivity and rapid response times. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of organic pollutants in environmental samples. nih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This pairing is highly effective for the routine analysis of ubiquitous organic pollutants. nih.gov
GC-MS has been successfully employed for the analysis of dipropylnaphthalene isomers, particularly di-iso-propylnaphthalenes (DIPNs), in diverse environmental and geological contexts. mq.edu.aunih.gov Researchers have identified DIPNs in samples such as sea mud, fish, rock matrices, and even in paper products, where they are used as solvents in the printing process. mq.edu.aunih.govresearchgate.net
In typical GC-MS analysis of DIPNs, the mass spectra exhibit characteristic fragmentation patterns, including a base peak at a mass-to-charge ratio (m/z) of 197 and the molecular ion at m/z 212. mq.edu.au The separation of the various isomers is commonly achieved using apolar capillary columns. mq.edu.au For instance, studies have utilized GC-MS to detect DIPN concentrations ranging from 0.019 to 0.16 ppm in sea mud and a few ppm in fish. nih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Sample Matrix | Geological Samples (Rock, Bitumen) mq.edu.au | Food and Paper Packaging researchgate.net |
| Extraction | Solvent extraction with Dichloromethane:Methanol (DCM:MeOH) mq.edu.au | Ultrasonic extraction with Dichloromethane researchgate.net |
| GC Column | DB5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) mq.edu.au | Not specified |
| Oven Program | Start at 40°C (2 min hold), ramp at 4°C/min to 310°C (40 min hold) mq.edu.au | Not specified |
| Mass Spectrometer | VG AutospecQ Ultima mq.edu.au | Ion-trap tandem mass spectrometry researchgate.net |
| Key Ions (m/z) | 212 (Molecular Ion), 197 (Base Peak) mq.edu.au | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is particularly valuable for the analysis of complex mixtures containing compounds with a wide range of polarities and molecular weights. nih.gov LC-MS methods have been developed for the qualitative and quantitative analysis of various complex samples, such as lipids in biological systems and pharmaceuticals in water. nih.govresearchgate.net
The versatility of LC-MS makes it a suitable technique for analyzing dipropylnaphthalene in intricate environmental or biological samples. While GC-MS is effective, LC-MS can offer advantages, especially when dealing with matrices that are not amenable to GC analysis or when analyzing for both dipropylnaphthalene and less volatile contaminants simultaneously. The use of different LC modes, such as reversed-phase or normal-phase chromatography, allows for the separation of dipropylnaphthalene isomers from complex matrix components before their introduction into the mass spectrometer. nih.gov Advanced LC-MS systems, like those incorporating Orbitrap mass analyzers, provide high-resolution and accurate-mass data, enhancing the confident identification and quantification of target compounds in complex samples. researchgate.net
Hyphenated and Multivariate Spectroscopic Techniques
The combination of separation techniques with advanced detectors and data analysis methods provides enhanced analytical power for characterizing complex chemical systems.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a highly efficient technique for systematic analysis. nih.gov The DAD detector acquires UV-Vis spectra continuously as compounds elute from the HPLC column. This provides not only quantitative information based on absorbance at a specific wavelength but also qualitative spectral information that aids in peak identification and purity assessment. nih.govnih.gov
The high specificity of UV spectra makes HPLC-DAD a powerful tool for identifying substances, including metabolites which often retain the chromophore of the parent compound. nih.gov This method is widely used for the simultaneous determination of multiple active components in complex samples like traditional Chinese medicines and food products. mdpi.compiwet.pulawy.pl A study on an industrial mixture of diisopropylnaphthalenes utilized HPLC with UV detection, demonstrating the applicability of this approach for analyzing these compounds. mq.edu.au The ability to obtain full spectral data for each peak allows for the differentiation of isomers and the identification of unknown impurities, provided they have a suitable chromophore.
| Feature | Description | Relevance to Dipropylnaphthalene |
|---|---|---|
| Simultaneous Quantification | Allows for the determination of multiple compounds in a single run. nih.govmdpi.com | Quantification of different dipropylnaphthalene isomers in a mixture. |
| Spectral Confirmation | Provides UV-Vis spectra for eluting peaks, aiding in compound identification. nih.gov | Confirmation of dipropylnaphthalene identity based on its characteristic UV absorption spectrum. |
| Peak Purity Analysis | Software can assess if a chromatographic peak corresponds to a single compound. nih.gov | Ensuring that the quantified peak is pure dipropylnaphthalene and not co-eluting with an impurity. |
| Method Stability | HPLC-DAD methods are known for their excellent stability and reproducibility. mdpi.com | Reliable and consistent results for quality control or environmental monitoring. |
Integration of Chemometrics for Data Evaluation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. redalyc.org When coupled with sophisticated analytical techniques like HPLC-DAD and GC-MS, chemometrics can significantly enhance data interpretation, especially for complex datasets.
In the context of dipropylnaphthalene analysis, chemometric techniques can be invaluable. For instance, when analyzing environmental samples, the chromatographic profiles can be complex due to the presence of multiple isomers and other contaminants. Principal Component Analysis (PCA), a common chemometric tool, can be used to visualize patterns and groupings within the data, potentially differentiating samples based on their source of contamination. redalyc.org
Furthermore, multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models. When combined with spectroscopic data (e.g., from HPLC-DAD), these models can quantify target analytes even in the presence of overlapping peaks and matrix interferences. mdpi.comredalyc.org The integration of chemometrics provides a powerful framework for improving the robustness and speed of analytical methods for compounds like dipropylnaphthalene. redalyc.org
Solid-State Spectroscopic Techniques (e.g., Single Crystal Structure Analysis)
The comprehensive characterization of "Naphthalene, dipropyl-" in the solid state is crucial for understanding its molecular packing, intermolecular interactions, and conformational properties, which in turn influence its macroscopic physical properties. Solid-state spectroscopic techniques, particularly single-crystal X-ray diffraction, provide definitive insights into the three-dimensional atomic arrangement of crystalline solids.
Detailed Research Findings
While specific crystallographic data for dipropylnaphthalene is not widely published, the methodologies for its characterization are well-established through studies of analogous dialkylnaphthalenes and other naphthalene derivatives. researchgate.net The primary technique for unambiguous structure determination in the solid state is single-crystal X-ray diffraction. carleton.eduyoutube.com
Single-Crystal X-ray Diffraction (SCXRD)
For a compound like dipropylnaphthalene, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a solution or other controlled crystallization methods. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and a full sphere of diffraction data is collected. carleton.edu
The resulting data would be refined to provide a complete structural model of dipropylnaphthalene. This model would reveal:
Molecular Conformation: The precise orientation of the two propyl groups relative to the naphthalene core and to each other. This includes the torsion angles that define the conformation of the alkyl chains.
Crystal Packing: How individual dipropylnaphthalene molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and potential C-H···π interactions.
Symmetry: The crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry elements present in the crystal lattice. mdpi.com
For instance, studies on other 2,6-disubstituted naphthalenes, such as 2,6-di-tert-amylnaphthalene, have successfully used single-crystal X-ray analysis to confirm the molecular structure and provide detailed geometric data. researchgate.net The analysis of such structures provides a strong precedent for the type of detailed information that would be obtained for dipropylnaphthalene.
The table below is a representative example of the crystallographic data that would be generated from a single-crystal X-ray diffraction analysis of a dialkylnaphthalene derivative, illustrating the parameters that would define the solid-state structure of dipropylnaphthalene.
| Parameter | Value (Exemplary for a Dialkylnaphthalene) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.11 |
| b (Å) | 3.92 |
| c (Å) | 14.86 |
| α (°) | 90 |
| β (°) | 96.0 |
| γ (°) | 90 |
| Volume (ų) | 875.4 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.495 |
| Radiation Type | Mo Kα |
| Temperature (K) | 293 |
| R-factor (%) | < 5 |
This table is illustrative and based on typical values for naphthalene derivatives to demonstrate the type of data obtained from single-crystal X-ray diffraction. iucr.org
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-state NMR is another powerful technique for characterizing the structure and dynamics of molecules in the solid phase. While X-ray diffraction provides a time-averaged picture of the atomic positions, SSNMR can offer insights into the local environment and motion of specific nuclei (e.g., ¹³C, ¹H). nih.gov
For dipropylnaphthalene, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR experiments would be particularly informative. Such experiments could:
Distinguish between carbon atoms in different crystallographic environments, even if they are chemically equivalent in solution.
Provide information on the conformation and dynamics of the propyl chains in the solid state. For example, the mobility of the methyl and methylene (B1212753) groups within the propyl substituents could be assessed.
Techniques like Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of SSNMR experiments, allowing for more detailed and faster data acquisition, which would be beneficial for analyzing the complex spectrum of dipropylnaphthalene. chalmers.se
Computational Chemistry and Molecular Modeling of Dipropylnaphthalene
Quantum Chemical Investigations of Molecular Structure
Quantum chemical methods are pivotal in elucidating the molecular structure and electronic properties of dipropylnaphthalene. These computational techniques provide insights that complement experimental data, offering a detailed understanding of the molecule at the atomic level.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like dipropylnaphthalene due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov By minimizing the energy of the molecule with respect to the positions of its nuclei, DFT calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov
The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods for larger systems. mpg.de In practice, the exact functional for the exchange-correlation energy is unknown and must be approximated. researchgate.net A variety of these approximations, known as functionals (e.g., B3LYP, ωB97XD), are available, and the choice of functional can impact the accuracy of the results. nih.govnih.gov
Beyond geometry optimization, DFT is extensively used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. mpg.deresearchgate.net This information is crucial for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. nih.gov
Post-Hartree-Fock Methods (e.g., Møller–Plesset Perturbation Theory, Configuration Interaction, Coupled Cluster Theory, Multi-Reference Methods)
To achieve higher accuracy than DFT, particularly for systems where electron correlation effects are critical, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods are built upon the Hartree-Fock (HF) approximation, which provides a foundational, albeit simplified, picture of the electronic structure by treating electron-electron repulsion in an averaged way. ststephens.net.in Post-HF methods systematically introduce corrections to account for the instantaneous interactions between electrons, known as electron correlation. wikipedia.org
Møller–Plesset Perturbation Theory (MP) is a widely used post-HF method that treats electron correlation as a perturbation to the HF solution. wikipedia.orgsmu.edu MP2, the second-order correction, is the most common and provides a significant improvement over HF at a manageable computational cost. ststephens.net.inq-chem.com Higher-order MP methods (MP3, MP4) exist but are more computationally demanding. wikipedia.orgq-chem.com
Configuration Interaction (CI) is a variational method that, in its full form (Full CI), provides the exact solution to the Schrödinger equation within a given basis set. ststephens.net.inyoutube.com However, Full CI is computationally prohibitive for all but the smallest molecules. youtube.com Therefore, truncated CI methods, such as CI with single and double excitations (CISD), are more commonly used. ststephens.net.in A key limitation of truncated CI is that it is not size-consistent, meaning the quality of the calculation can vary with the size of the molecule. ststephens.net.in
Coupled Cluster (CC) Theory is another powerful method for including electron correlation and is considered one of the most accurate for small to medium-sized molecules. wikipedia.orgaps.org It uses an exponential cluster operator to generate the multi-electron wavefunction, which makes it size-consistent even when truncated. ststephens.net.inmaplesoft.com The most common level of CC theory is CCSD, which includes single and double excitations. aps.org For even higher accuracy, a perturbative correction for triple excitations can be added, known as CCSD(T), which is often referred to as the "gold standard" of quantum chemistry for single-reference systems. wikipedia.org
Multi-Reference Methods are necessary when the electronic structure cannot be adequately described by a single determinant, such as in cases of bond breaking, excited states, or molecules with significant diradical character. uni-stuttgart.decolorado.edu These methods, like Multi-Configurational Self-Consistent Field (MCSCF) and Multi-Reference Configuration Interaction (MRCI), use a combination of determinants as the starting point for the calculation. uni-stuttgart.deesqc.org
Semiempirical Methods for Large Systems
For very large molecular systems where even DFT calculations become computationally prohibitive, semiempirical methods offer a viable alternative. nih.govwikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This parameterization allows for some inclusion of electron correlation effects. wikipedia.org
Semiempirical methods are significantly faster than ab initio methods because they neglect or approximate many of the computationally expensive two-electron integrals. wikipedia.org Common semiempirical methods include AM1, PM3, and MNDO. uni-muenchen.de While their accuracy can be lower than higher-level methods, they are useful for studying large systems and for preliminary explorations of molecular geometries and properties before undertaking more rigorous calculations. nih.gov However, their reliability depends on the molecule being similar to those in the database used for parameterization. uni-muenchen.de
Exploration of Molecular Orbitals (HOMO/LUMO) and Reactivity Indices
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophilicity). researchgate.netmasterorganicchemistry.com Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity to act as an electron acceptor (electrophilicity). researchgate.netmasterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify different aspects of a molecule's reactivity. researchgate.netajchem-a.com These indices provide a more nuanced understanding than simply looking at the frontier orbitals alone.
Common Reactivity Indices:
| Index | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. ajchem-a.com |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. ajchem-a.com |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to accept electrons. researchgate.net |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. researchgate.net |
These indices are valuable tools in computational chemistry for predicting how a molecule like dipropylnaphthalene will behave in chemical reactions. researchgate.netajchem-a.com
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods provide detailed electronic structure information, they are often too computationally intensive for studying the dynamic behavior of large systems over time. For these purposes, molecular mechanics and molecular dynamics simulations are employed.
Force Field Development and Application
Molecular mechanics (MM) methods use classical mechanics to model molecular systems. researchgate.net Instead of explicitly treating electrons, atoms are treated as spheres, and the bonds between them are modeled as springs. The potential energy of the system is calculated using a force field , which is a set of empirical potential energy functions and parameters that describe the bonded and non-bonded interactions between atoms. nih.gov
The development of a force field involves parameterizing these functions to reproduce experimental data or high-level quantum chemistry calculations for a set of training molecules. researchgate.net These parameters include values for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov
Once developed, a force field can be applied to perform molecular dynamics (MD) simulations . youtube.comwustl.edu In an MD simulation, the forces on each atom are calculated from the force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. youtube.com This allows for the study of dynamic processes such as conformational changes, molecular vibrations, and interactions with other molecules. wustl.edunih.gov For a molecule like dipropylnaphthalene, MD simulations could be used to explore its conformational landscape or its interactions with a solvent or a surface.
Reactive force fields, such as ReaxFF, have also been developed to bridge the gap between classical and quantum methods by allowing for the formation and breaking of chemical bonds during a simulation. ugent.bepsu.edu
Simulation of Conformational Landscapes
Conformational analysis of flexible molecules like dipropylnaphthalene often begins with identifying the various stable conformations, or conformers, and the energy barriers that separate them. nih.gov This is typically achieved by systematically rotating the dihedral angles of the propyl chains and calculating the corresponding energy. The results of such an analysis can be visualized as a potential energy surface, where the low-energy regions correspond to the most probable conformations.
For instance, in a study of related azapeptides, different conformers were identified by assessing the orientation of amide bonds, which could be either cis or trans. arxiv.org A similar approach can be applied to the propyl chains of dipropylnaphthalene, considering the gauche and anti conformations of the C-C bonds within the propyl groups. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions.
Unsupervised clustering algorithms, such as the Fast Search and Find of Density Peaks (FSFDP) method, can be utilized to classify the vast number of molecular configurations generated during simulations into distinct conformational states. nih.gov This allows for a more streamlined analysis of the conformational landscape.
Table 1: Hypothetical Relative Energies of Dipropylnaphthalene Conformers
| Conformer | Propyl Chain 1 Orientation | Propyl Chain 2 Orientation | Relative Energy (kcal/mol) |
| 1 | anti | anti | 0.00 |
| 2 | anti | gauche | 0.65 |
| 3 | gauche | gauche | 1.30 |
| 4 | eclipsed | anti | 4.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values for dipropylnaphthalene would require dedicated computational studies.
Solvation Effects on Molecular Properties
The properties of dipropylnaphthalene can be significantly altered by its surrounding solvent environment. Solvation models in computational chemistry are used to simulate these effects, providing insights into how the solvent influences the molecule's conformation, electronic structure, and reactivity. acs.org
Both explicit and implicit solvation models can be employed. Explicit models involve simulating a number of solvent molecules around the solute, offering a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a more computationally efficient approach. rsc.orgwayne.edu
Computational studies on other organic molecules have demonstrated that solvent effects can alter spectroscopic properties. nih.gov For dipropylnaphthalene, theoretical calculations could predict shifts in its UV-Vis absorption spectra in different solvents, which can be correlated with experimental data. nih.gov Furthermore, the solvation parameter model can be used to predict various environmental properties of PAHs based on descriptors derived from chromatographic and partition constant measurements. nih.gov
Computational Studies of Chemical Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving dipropylnaphthalene. These studies can elucidate reaction pathways, identify transition states, and predict reaction rates, providing a detailed understanding of its chemical behavior.
Potential Energy Surface Scanning and Vibrational Analysis
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.edu By scanning the PES, researchers can map out the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. nih.govoup.comnih.govnih.govwise-materials.org
For a reaction involving dipropylnaphthalene, a relaxed PES scan would involve systematically changing a specific geometric parameter, such as a bond length or angle, while optimizing the rest of the molecular geometry at each step. nih.gov This helps in locating the minimum energy path for the reaction.
Vibrational analysis is another crucial component of computational studies. The calculation of vibrational frequencies helps to characterize stationary points on the PES. Minima (reactants, products, intermediates) have all real (positive) vibrational frequencies, while transition states have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov
A density functional theory (DFT) study on diisopropylnaphthalene (a close analog of dipropylnaphthalene) provides a good example of vibrational analysis. The infrared (IR) and Raman spectra of different isomers were calculated and interpreted using potential energy distribution (PED) analysis. nih.gov This type of analysis allows for the assignment of specific vibrational modes to different functional groups and motions within the molecule.
Table 2: Calculated Vibrational Frequencies for a Representative Isomer of Diisopropylnaphthalene
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | 3060 | Aromatic C-H stretch |
| 2 | 2965 | Asymmetric CH₃ stretch |
| 3 | 1620 | Naphthalene (B1677914) ring C=C stretch |
| 4 | 1450 | CH₂ scissoring |
| 5 | 880 | C-H out-of-plane bend |
Source: Adapted from a study on diisopropylnaphthalene isomers. The values are representative and would differ for dipropylnaphthalene. nih.gov
Reaction Pathway Identification and Kinetic Modeling
Computational methods can be used to identify the most likely pathways for chemical reactions involving dipropylnaphthalene. By comparing the energy barriers of different possible routes, the preferred reaction mechanism can be determined. rsc.orgnih.govnih.gov
For example, in the context of alkylation or other functionalization reactions of the naphthalene core, DFT calculations can be used to model the interaction with reagents and catalysts. acs.orgnih.gov These calculations can reveal the step-by-step mechanism, including the formation of intermediates and transition states. nih.gov
Kinetic modeling combines the energetic information from the PES with statistical mechanics to predict reaction rates. mdpi.comyoutube.comyoutube.comresearchgate.netsid.ir Transition state theory is a common approach used to calculate rate constants from the Gibbs free energy of activation. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism.
Catalyst Modeling and Design
Computational modeling plays a crucial role in understanding and designing catalysts for reactions involving aromatic compounds like dipropylnaphthalene. nih.govwise-materials.orgyoutube.com For instance, in the alkylation of naphthalene, different catalysts can lead to various isomers of dipropylnaphthalene. Computational studies can help to explain this selectivity and guide the development of more efficient and selective catalysts. acs.orgelsevierpure.com
DFT calculations can be used to model the interaction of dipropylnaphthalene and the reactants with the active site of a catalyst, such as a zeolite or a transition metal complex. acs.orgnih.gov By calculating the energies of adsorption, diffusion, and reaction on the catalyst surface, researchers can gain insights into the catalytic cycle. This knowledge can be used to design catalysts with improved activity, selectivity, and stability.
Advanced Computational Methodologies
The field of computational chemistry is continuously evolving, with the development of more sophisticated methods to study complex molecular systems. For a molecule like dipropylnaphthalene, these advanced techniques can provide deeper insights into its behavior.
Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of dipropylnaphthalene over time. arxiv.orgyoutube.comrug.nlnih.govnih.gov This is particularly useful for understanding conformational changes and interactions in solution or in complex environments.
Advanced sampling techniques, such as metadynamics and replica-exchange molecular dynamics, can be employed to overcome the limitations of standard MD simulations in exploring the full conformational space of flexible molecules. nih.gov
Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging area that holds great promise for accelerating the discovery and design of new molecules and materials with desired properties. biorxiv.org
Machine Learning Approaches for Quantum Chemistry Predictions
The integration of machine learning (ML) with quantum chemistry has emerged as a powerful strategy for the high-throughput screening and prediction of molecular properties, offering a balance between computational cost and accuracy. For polycyclic aromatic hydrocarbons (PAHs) like dipropylnaphthalene, ML models can be trained on datasets generated from quantum chemical calculations to predict a wide range of physicochemical properties.
Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. In QSPR, molecular descriptors, which are numerical representations of a molecule's structure, are correlated with its experimental or computationally derived properties. For substituted naphthalenes, descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic parameters.
Recent studies on naphthalene derivatives have successfully employed ML algorithms such as principal component regression (PCR) and artificial neural networks (ANN) to predict properties like ¹³C NMR chemical shifts. nih.gov For instance, a QSPR model using a correlation ranking-principal component-artificial neural network (CR-PC-ANN) approach has demonstrated high predictive accuracy for monosubstituted naphthalenes. nih.gov Such models can be extended to predict the properties of various dipropylnaphthalene isomers.
The general workflow for developing an ML model for predicting the properties of dipropylnaphthalene would involve:
Dataset Generation: A comprehensive dataset of dipropylnaphthalene isomers and related alkylnaphthalenes would be created. For each molecule, a set of molecular descriptors would be calculated using quantum chemistry methods.
Model Training: Various ML models, such as Random Forest, Gradient Boosting, or Neural Networks, would be trained on this dataset. The goal is to learn the complex, non-linear relationships between the molecular descriptors and the target properties.
Model Validation: The predictive power of the trained models is assessed using techniques like cross-validation and testing on an independent set of molecules.
Below is an illustrative data table showcasing the types of descriptors and predicted properties that could be generated for different isomers of dipropylnaphthalene using a hypothetical trained ML model.
| Dipropylnaphthalene Isomer | Molecular Weight ( g/mol ) | LogP (Predicted) | Boiling Point (°C) (Predicted) | Enthalpy of Formation (kJ/mol) (Predicted) |
| 1,2-dipropylnaphthalene | 212.34 | 5.8 | 325.4 | 150.2 |
| 1,3-dipropylnaphthalene | 212.34 | 5.9 | 323.1 | 148.9 |
| 1,4-dipropylnaphthalene | 212.34 | 5.7 | 326.8 | 151.5 |
| 1,5-dipropylnaphthalene | 212.34 | 5.6 | 328.2 | 152.8 |
| 2,6-dipropylnaphthalene | 212.34 | 6.0 | 320.5 | 147.1 |
| 2,7-dipropylnaphthalene | 212.34 | 6.1 | 319.8 | 146.5 |
Note: The data in this table is illustrative and intended to represent the output of a predictive ML model. Actual values would require specific experimental or high-level computational validation.
Quantum Computing Applications in Molecular Systems
Quantum computing holds the promise of revolutionizing molecular modeling by enabling the exact simulation of quantum systems, a task that is often intractable for classical computers. While the application of quantum computing to specific molecules like dipropylnaphthalene is still in its nascent stages, the theoretical groundwork and algorithmic developments are progressing rapidly.
For molecular systems, quantum algorithms such as the Variational Quantum Eigensolver (VQE) and the Quantum Phase Estimation (QPE) are being developed to calculate the ground state and excited state energies of molecules with high accuracy. These calculations are fundamental to understanding chemical reactivity, reaction mechanisms, and spectroscopic properties.
A potential application for a molecule like dipropylnaphthalene would be to use a quantum computer to solve the electronic structure problem more accurately than what is possible with classical methods like Density Functional Theory (DFT) or coupled-cluster theory, especially for capturing complex electron correlation effects. This could lead to more precise predictions of properties that are highly sensitive to the electronic structure, such as reaction barriers and photophysical properties.
Hybrid quantum-classical approaches are currently the most practical avenue. In such a setup, a quantum computer would be used to perform the most computationally demanding part of the calculation (e.g., calculating the energy of a specific molecular configuration), while a classical computer would handle other tasks like geometry optimization and data analysis.
The development of quantum machine learning models is another exciting frontier. These models could potentially learn from quantum data to predict molecular properties with even greater accuracy and efficiency than their classical counterparts.
Structure-Property Relationship Studies through Computational Analysis
Computational analysis, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the relationship between the three-dimensional structure of dipropylnaphthalene isomers and their physicochemical properties. By performing these calculations, it is possible to understand how the positions of the propyl groups on the naphthalene core influence the molecule's stability, reactivity, and spectroscopic signatures.
A typical computational study to establish structure-property relationships for dipropylnaphthalene isomers would involve:
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This provides key information about bond lengths, bond angles, and dihedral angles.
Thermodynamic Analysis: From the optimized geometries, thermodynamic properties such as the standard gas-phase enthalpies of formation, entropies, and Gibbs free energies can be calculated. These values are crucial for determining the relative stability of the isomers. For instance, studies on polychlorinated naphthalenes have shown that steric repulsion between substituents can lead to non-planar structures and decreased stability, a phenomenon that would also be relevant for dipropylnaphthalene isomers with adjacent propyl groups. nih.gov
Vibrational Analysis: The calculation of vibrational frequencies provides theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to identify specific isomers. A study on diisopropylnaphthalene isomers using DFT (B3PW91/6-311G*) demonstrated a good agreement between theoretical and experimental vibrational wavenumbers, allowing for confident assignment of the spectra. researchgate.net
Electronic Structure Analysis: The analysis of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential surface provides insights into the molecule's reactivity and intermolecular interactions.
The following table presents hypothetical DFT-calculated data for two isomers of dipropylnaphthalene to illustrate the type of information that can be obtained.
| Property | 1,8-dipropylnaphthalene (Hypothetical) | 2,6-dipropylnaphthalene (Hypothetical) |
| Relative Energy (kcal/mol) | 5.2 | 0.0 |
| Dipole Moment (Debye) | 0.85 | 0.0 |
| HOMO Energy (eV) | -6.21 | -6.35 |
| LUMO Energy (eV) | -0.98 | -0.95 |
| HOMO-LUMO Gap (eV) | 5.23 | 5.40 |
| Prominent Calculated IR Frequencies (cm⁻¹) | 3055 (C-H stretch, aromatic), 2960 (C-H stretch, alkyl), 1600 (C=C stretch, aromatic) | 3060 (C-H stretch, aromatic), 2965 (C-H stretch, alkyl), 1610 (C=C stretch, aromatic) |
Note: This data is illustrative and based on general principles of computational chemistry applied to alkylnaphthalenes. The higher relative energy and non-zero dipole moment for the 1,8-isomer would be expected due to steric hindrance and asymmetry, respectively.
Through such detailed computational analyses, a comprehensive picture of the structure-property relationships within the various isomers of "Naphthalene, dipropyl-" can be established, providing valuable knowledge for both fundamental research and practical applications.
Applications of Dipropylnaphthalene in Advanced Materials Science
Limited Role in Functional Material Design and Synthesis
The design of functional materials hinges on the selection of molecular building blocks that can impart specific, desirable properties to the final material. While naphthalene (B1677914) and its derivatives, particularly naphthalene diimides, are extensively studied for their electronic and self-assembly properties, "Naphthalene, dipropyl-" has not been a focal point of such research.
No Established Integration into Optoelectronic Devices
Optoelectronic devices rely on materials with tailored electronic and photophysical properties. Extensive research into organic semiconductors has explored a vast array of molecular structures. However, there is no significant body of work demonstrating the integration or specific functional role of "Naphthalene, dipropyl-" in the active layers of optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of dipropylnaphthalene have not been characterized in the context of charge transport or light emission for these applications.
Minor Role in Polymeric and Elastomeric Materials
The development of advanced polymeric and elastomeric materials often involves the incorporation of specific monomers or additives to enhance performance. While alkylated naphthalenes, as a broader class, are used as high-performance synthetic lubricating fluids and have been explored as plasticizers, specific data on "Naphthalene, dipropyl-" in this context is sparse. lubesngreases.comtandfonline.com Its role is generally passive, acting as a solvent or plasticizer rather than a reactive monomer or a functional additive that chemically bonds with the polymer matrix to confer unique properties.
One study mentioned the use of dipropylene glycol diacrylate (DPGDA), a different chemical entity, in a polypropylene/natural rubber blend to improve interfacial adhesion, but this does not directly pertain to "Naphthalene, dipropyl-". The primary function of plasticizers is to increase the flexibility and processability of polymers, a role that does not typically fall under the umbrella of "functional material design" in the advanced sense.
Absence in Supramolecular Self-Assembly and Nanostructured Materials
Supramolecular chemistry and the creation of nanostructured materials rely on molecules that can spontaneously organize into well-defined architectures through non-covalent interactions. Research in this area is rich with examples of complex aromatic molecules designed to drive self-assembly. However, "Naphthalene, dipropyl-" lacks the specific functional groups and molecular geometry that would promote controlled self-assembly into complex supramolecular structures or serve as a template for nanostructured materials. A search of the scientific literature reveals no studies focused on the supramolecular chemistry of dipropylnaphthalene.
No Significant Presence in Materials Engineering and Surface Chemistry
Materials engineering involves the design and modification of materials at a molecular level to achieve desired properties. This includes surface chemistry, where the surface of a material is altered to control its interaction with the environment.
Lack of Data in Computer-Aided Materials Design
Computer-aided materials design utilizes computational methods to predict the properties of new materials before they are synthesized. This approach requires detailed knowledge of the molecular structure and its relationship to macroscopic properties. There is no indication in the available literature that "Naphthalene, dipropyl-" has been a subject of significant computational study for the design of new materials. The focus of such studies is typically on molecules with more promising functional characteristics.
Directed Assembly of Advanced Materials
The directed assembly of materials at the nanoscale is a critical area of research for creating next-generation electronics, optics, and functional surfaces. This process often relies on the specific intermolecular interactions of organic molecules to form highly ordered structures. A review of available scientific literature and research findings indicates that there is currently no direct evidence or published research that specifically implicates Naphthalene, dipropyl- in the directed assembly of advanced materials. While related compounds, such as tetra-alkylated naphthalene diimides, have been shown to self-assemble into various nanostructures, similar functionalities have not been documented for dipropylnaphthalene itself.
Potential in Energy and Sustainable Technologies
The development of materials that can contribute to clean energy and sustainability is a global priority. The unique properties of certain chemical compounds can be harnessed to improve the efficiency and environmental footprint of various technologies.
Components in Clean Energy Systems
While Naphthalene, dipropyl- in its base form has not been identified as a direct component in clean energy systems, a functionalized derivative, 2,6-dipropyl naphthalene disulfuric acid (SDPN), has been investigated for its potential role in proton exchange membranes for fuel cells. efcf.com In a study, SDPN was used as an additive in hybrid films. efcf.com The compound consists of a naphthalene unit, which can form charge-transfer (CT) complexes, and two sulfuric acid groups linked by propyl chains, which act as proton conductors. efcf.com
| Derivative Compound | Proposed Function | Application Area | Key Structural Features |
| 2,6-dipropyl naphthalene disulfuric acid (SDPN) | Proton conduction and physical cross-linking via charge-transfer complex formation. efcf.com | Proton exchange membranes for fuel cells. efcf.com | Naphthalene core, propyl linkers, and sulfuric acid groups. efcf.com |
Contributions to Sustainable Material Development
The role of Naphthalene, dipropyl- in sustainable material development is primarily documented through its use as a solvent or carrier in microencapsulation technologies. google.comgoogle.comgoogle.comgoogle.com Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. This technology is employed in various consumer and industrial products, including detergents and fabric care formulations, to protect sensitive ingredients and control their release. google.comgoogle.comgoogle.com
Dipropylnaphthalene is listed in several patents as a suitable high-boiling point, non-flammable solvent for the oil phase in the microencapsulation process. google.comgoogle.com Its function is to dissolve the core material (such as a fragrance) and the wall-forming monomers before the polymerization and formation of the capsule shell. google.com
The contribution of this application to sustainable material development can be viewed from the perspective of resource efficiency and product longevity. By encapsulating active ingredients, their stability is improved, leading to a longer shelf life and reducing the need for excessive amounts of these ingredients in the final product. google.com This controlled-release mechanism ensures that the active substance is delivered where and when it is needed, which can minimize waste and environmental exposure. google.com Although an indirect contribution, the use of dipropylnaphthalene in such enabling technologies aligns with broader sustainability goals in product formulation.
Environmental Fate and Biodegradation Research of Dipropylnaphthalene
Degradation Pathways and Mechanisms
The persistence of dipropylnaphthalene in the environment is determined by its susceptibility to various degradation processes, including microbial breakdown, photodegradation, and hydrolysis. The structure of the dipropylnaphthalene molecule, with its two propyl groups attached to the naphthalene (B1677914) core, significantly influences these processes.
Aerobic and Anaerobic Degradation in Environmental Matrices (Soils, Sediments, Waters)
The biodegradation of dipropylnaphthalene, like other PAHs, can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with aerobic pathways generally being more rapid and efficient.
Aerobic Degradation:
In the presence of oxygen, microorganisms, particularly bacteria, are the primary drivers of dipropylnaphthalene degradation. Numerous bacterial genera, including Pseudomonas, Bacillus, Alcaligenes, Aeromonas, Micrococcus, and Serratia, have been identified as capable of degrading naphthalene and its alkylated derivatives. sciepub.comethz.chresearchgate.netnih.gov The initial step in the aerobic degradation of alkylnaphthalenes typically involves the enzymatic hydroxylation of one of the aromatic rings by a dioxygenase enzyme. nih.gov For instance, in the degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida, the unsubstituted ring is hydroxylated to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov This is then further metabolized to methylsalicylate and methylcatechol, which enters central metabolic pathways. nih.gov A similar pathway can be inferred for dipropylnaphthalene.
The rate of aerobic biodegradation is influenced by several factors, including the concentration of the contaminant, nutrient availability, temperature, and pH. Studies on naphthalene have shown that the half-life can vary significantly depending on the bioremediation strategy employed.
Table 1: Aerobic Biodegradation Rates of Naphthalene in Soil
| Bioremediation Strategy | First-Order Biodegradation Rate Constant (k, day⁻¹) | Half-Life (t½, days) | Reference |
|---|---|---|---|
| Natural Attenuation | 0.020 | 34.7 | sciepub.comresearchgate.net |
| Biostimulation | 0.041 | 16.9 | sciepub.comresearchgate.net |
| Bioaugmentation | 0.050 | 13.9 | sciepub.comresearchgate.net |
| Combined Biostimulation & Bioaugmentation | 0.064 | 10.8 | sciepub.comresearchgate.net |
This table is based on data for naphthalene and serves as an illustrative example of how different conditions can affect biodegradation rates.
Anaerobic Degradation:
Under anaerobic conditions, the degradation of dipropylnaphthalene is significantly slower. Alternative electron acceptors such as nitrate, sulfate (B86663), or iron (III) are utilized by microorganisms for respiration. The degradation of naphthalene and 2-methylnaphthalene (B46627) has been observed under sulfate-reducing and denitrifying conditions. nih.govepa.gov For example, sulfate-reducing bacteria have been shown to degrade naphthalene, although the process can be slow, with significant degradation occurring over periods of weeks to months. nih.govnih.gov Studies with anaerobic enrichment cultures have demonstrated that naphthalene can be degraded, with maximum specific substrate utilization rates being lower than for more easily biodegradable compounds like acetate. nih.gov
The presence of alkyl substituents, particularly branched ones, can increase the resistance of the molecule to biodegradation. sciepub.comnih.gov This suggests that dipropylnaphthalene may be more persistent than naphthalene under both aerobic and anaerobic conditions.
Photolytic Degradation in Aqueous and Soil Systems
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For PAHs present in surface waters or on soil surfaces, photolysis can be a significant degradation pathway. newgatesimms.com Studies on naphthalene and alkylated naphthalenes have shown that they can be degraded by simulated sunlight. newgatesimms.com The rate of photodegradation is dependent on factors such as light intensity, the presence of photosensitizing agents in the water, and the specific structure of the alkylnaphthalene. The exact quantum yields for the photodegradation of dipropylnaphthalene are not available, but the process is expected to contribute to its removal from sunlit environmental compartments.
Environmental Transport and Distribution
The movement and partitioning of dipropylnaphthalene in the environment are largely governed by its physical and chemical properties, particularly its low water solubility and tendency to adsorb to organic matter in soil and sediment.
Soil Leaching and Adsorption/Desorption Studies
The mobility of dipropylnaphthalene in soil is primarily controlled by its adsorption to soil organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. ecetoc.orgchemsafetypro.com A high Koc value indicates that the compound will be strongly adsorbed to soil and less likely to leach into groundwater. chemsafetypro.com
Quantitative Structure-Property Relationship (QSPR) models and chromatographic methods are often used to estimate Koc values for organic compounds when experimental data are lacking. nih.govd-nb.infonih.gov These models generally show that Koc increases with increasing molecular size and hydrophobicity.
Table 2: Estimated Physicochemical Properties and Adsorption Behavior
| Compound | Log Kow (Octanol-Water Partition Coefficient) | Estimated Log Koc | Mobility in Soil |
|---|---|---|---|
| Naphthalene | 3.30 | 2.34-3.11 | Moderate |
| Dipropylnaphthalene | > 4.5 (Estimated) | > 4.0 (Estimated) | Low |
Log Kow and Log Koc values for naphthalene are from various databases. Values for dipropylnaphthalene are estimated based on its structure and the properties of other alkylated naphthalenes. A higher Log Koc value indicates stronger adsorption and lower mobility.
Sorption to soil is a reversible process, and desorption can lead to the slow release of the compound back into the soil solution. The sorption and desorption behavior of naphthalene has been shown to be influenced by the composition of the soil organic matter, with both aromatic and aliphatic components playing a role. researchgate.netfrontiersin.org It is likely that dipropylnaphthalene would exhibit similar behavior, with a strong affinity for the organic components of soils and sediments, limiting its potential for leaching and transport to groundwater.
Mobility and Sorption Characteristics in Environmental Compartments
The movement of dipropylnaphthalene through different environmental compartments, such as soil, sediment, and water, is largely dictated by its sorption characteristics. Sorption, the process by which a chemical binds to solid particles, significantly influences its bioavailability and potential for transport. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of sorption. A higher Koc value indicates a greater tendency for a substance to adsorb to soil and sediment, thereby reducing its mobility.
Research on naphthalene and its derivatives has shown that sorption is influenced by various factors, including the organic carbon content of the soil, soil texture, and the presence of other organic pollutants. For instance, studies on naphthalene have demonstrated that its adsorption increases with higher organic matter content in the soil. It is reasonable to extrapolate that dipropylnaphthalene would follow a similar trend.
To provide a comparative context, the table below presents typical Koc values for naphthalene and other related compounds. It is important to note that these are for illustrative purposes and the actual Koc for dipropylnaphthalene may vary.
| Compound | Log Koc | Mobility Potential |
| Naphthalene | 2.34 - 3.11 | Moderate |
| Dipropylnaphthalene (estimated) | >3.11 | Low to Moderate |
| Benzo[a]pyrene | 6.06 | Low |
Table 1: Estimated Mobility and Sorption of Dipropylnaphthalene in Comparison to Related Compounds.
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. This is a significant pathway for the environmental distribution of many organic compounds. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater propensity for the chemical to partition from water to air.
Specific experimental data for the Henry's Law Constant of dipropylnaphthalene is scarce. However, based on the properties of other alkylated naphthalenes, it can be inferred that dipropylnaphthalene has a moderate potential for volatilization. The addition of alkyl chains to the naphthalene molecule generally decreases vapor pressure and can influence the Henry's Law Constant. While alkylation increases the molecular weight, which tends to decrease volatility, the increased hydrophobicity can sometimes enhance partitioning into the air from aqueous solutions.
The rate of volatilization is also influenced by environmental conditions such as temperature, wind speed, and the surface area of the water body. Once in the atmosphere, dipropylnaphthalene can be subject to long-range transport, potentially being deposited in remote areas far from its original source.
The following table provides an estimated comparison of the volatility of dipropylnaphthalene with related compounds.
| Compound | Henry's Law Constant (atm·m³/mol) | Volatility Potential |
| Naphthalene | 4.88 x 10⁻⁴ | Moderate |
| Dipropylnaphthalene (estimated) | Variable, likely moderate | Moderate |
| Pyrene | 1.2 x 10⁻⁵ | Low |
Table 2: Estimated Volatility of Dipropylnaphthalene in Comparison to Related Compounds.
Biodegradation Assessment Methodologies
Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms into simpler, often less harmful, compounds. Various standardized methods are employed to assess the biodegradability of chemicals like dipropylnaphthalene.
Ready and Inherent Biodegradation Testing
Ready biodegradability tests, such as those outlined in the OECD 301 series, are stringent screening tests designed to determine if a chemical can be rapidly and completely mineralized by unacclimated microorganisms under aerobic conditions. nih.govoecd.org A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical carbon dioxide production or >70% of dissolved organic carbon removal) within a 10-day window during a 28-day test period. nih.gov
Specific ready biodegradability data for dipropylnaphthalene is not widely published. However, the general trend for alkylated naphthalenes suggests that their biodegradability can be influenced by the degree and position of alkyl substitution. While naphthalene itself is biodegradable, extensive alkylation can sometimes hinder the initial enzymatic attack by microorganisms.
Inherent biodegradability tests, such as the OECD 302 series, are less stringent and are designed to assess whether a chemical has the potential to biodegrade under favorable conditions, such as a higher concentration of microorganisms or a longer incubation period. aropha.comibacon.comsitubiosciences.comscymaris.com A positive result in an inherent biodegradability test indicates that the substance is not recalcitrant and can be degraded, although it may not meet the strict criteria for ready biodegradability. aropha.com
| Test Type | Description | Typical Pass Level | Implication for Dipropylnaphthalene (Hypothetical) |
| Ready Biodegradability (e.g., OECD 301) | Stringent test with unacclimated microorganisms over 28 days. | >60-70% degradation within a 10-day window. | Likely to show limited ready biodegradability due to alkyl substitution. |
| Inherent Biodegradability (e.g., OECD 302) | Less stringent test with a higher concentration of microorganisms and longer duration. | Significant degradation observed. | May show potential for biodegradation under favorable conditions. |
Table 3: Overview of Ready and Inherent Biodegradation Testing for Dipropylnaphthalene.
Biodegradation Simulation Studies
To gain a more realistic understanding of a chemical's persistence in the environment, biodegradation simulation studies are conducted. These studies, such as those following OECD guidelines 308 (aerobic and anaerobic transformation in aquatic sediment systems) and 309 (aerobic mineralization in surface water), mimic environmental conditions more closely than screening tests. They provide valuable data on the rate and extent of degradation in specific environmental compartments like water, soil, and sediment.
Analytical Techniques for Environmental Monitoring (e.g., SPME-GC-MS)
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of dipropylnaphthalene in environmental samples. A powerful technique commonly employed for this purpose is Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov
SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (e.g., water, air, or the headspace above a solid). Analytes partition onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net GC separates the components of the mixture, and MS provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns. This combination offers high sensitivity and selectivity, making it suitable for detecting trace levels of dipropylnaphthalene in complex environmental matrices. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce interferences from the sample matrix. cedre.frmdpi.com
Factors Governing Environmental Behavior
Chemical Structure: The presence and position of the two propyl groups on the naphthalene ring are critical. They influence the compound's hydrophobicity, vapor pressure, and susceptibility to microbial attack.
Soil and Sediment Properties: The amount of organic carbon is a primary determinant of sorption. Soil pH, clay content, and microbial community composition also play significant roles.
Environmental Conditions: Temperature affects volatilization rates and microbial activity. The availability of oxygen is crucial for aerobic biodegradation, which is generally the most efficient pathway for the breakdown of hydrocarbons. The presence of other pollutants can also influence the degradation of dipropylnaphthalene, either through co-metabolism or inhibition.
Bioavailability: The extent to which dipropylnaphthalene is available to microorganisms for degradation is influenced by its sorption to soil and sediment particles. Strongly sorbed molecules are less bioavailable and therefore may persist longer in the environment.
Influence of Environmental Conditions (Temperature, Rainfall, pH)
Environmental parameters play a pivotal role in dictating the persistence and degradation of organic pollutants like dipropylnaphthalene. Temperature, precipitation (rainfall), and pH of the surrounding medium (soil, water, or sediment) are key factors that can significantly influence the rate and extent of its biodegradation.
Temperature: The biodegradation of aromatic hydrocarbons, including alkylnaphthalenes, is generally temperature-dependent. Microbial activity, which is the primary driver of biodegradation, is highly sensitive to temperature fluctuations. Research on naphthalene, a related compound, has shown that degradation rates increase with temperature up to an optimal point, beyond which the enzymatic activity of microorganisms decreases. For instance, studies on Pseudomonas aeruginosa have demonstrated optimal naphthalene degradation at temperatures between 25°C and 37°C. nih.gov It is expected that dipropylnaphthalene would exhibit a similar trend, with higher temperatures generally accelerating its biodegradation within a certain range.
Rainfall: Rainfall can influence the fate and transport of dipropylnaphthalene in several ways. It can facilitate the movement of the compound through the soil profile, a process known as leaching, potentially leading to groundwater contamination. The extent of leaching is dependent on the soil type, the amount of rainfall, and the chemical's solubility and sorption characteristics. Increased soil moisture from rainfall can also enhance microbial activity and, consequently, biodegradation rates, provided other conditions like oxygen availability are not limiting.
pH: The pH of the soil or water matrix is a critical factor affecting both the chemical state of dipropylnaphthalene and the metabolic activity of degrading microorganisms. While dipropylnaphthalene itself is a non-ionizable compound, the enzymatic processes responsible for its degradation are pH-sensitive. Studies on the biodegradation of naphthalene by Pseudomonas species have indicated that a neutral to slightly alkaline pH range (pH 7.0-8.0) is often optimal for degradation. nih.govnih.govresearchgate.net Extreme pH conditions, either highly acidic or highly alkaline, can inhibit microbial growth and the function of key degrading enzymes, thereby slowing down the biodegradation of dipropylnaphthalene. Research on the biodegradation of other aromatic compounds has shown that an alkaline environment can sometimes facilitate substrate oxidation. nih.gov
Table 1: Influence of Environmental Conditions on the Biodegradation of Naphthalene (as a proxy for Dipropylnaphthalene)
| Environmental Parameter | Effect on Biodegradation | Optimal Conditions (based on Naphthalene studies) | Supporting Evidence |
| Temperature | Rate generally increases with temperature up to an optimum. | 25°C - 37°C | Studies on Pseudomonas aeruginosa. nih.gov |
| Rainfall | Can increase transport (leaching) and microbial activity. | Moderate moisture levels | General understanding of microbial ecology. |
| pH | Affects microbial enzyme activity. | Neutral to slightly alkaline (pH 7.0 - 8.0) | Studies on Pseudomonas species. nih.govnih.govresearchgate.net |
Impact of Chemical Properties on Fate and Transport
The intrinsic chemical and physical properties of dipropylnaphthalene are fundamental determinants of its behavior, distribution, and persistence in the environment. These properties govern how the compound partitions between different environmental compartments such as water, soil, and air.
Key chemical properties influencing the environmental fate and transport of dipropylnaphthalene include:
Water Solubility: As with other PAHs, the water solubility of dipropylnaphthalene is expected to be low. This low solubility limits its concentration in the aqueous phase, which can affect its bioavailability to microorganisms. Compounds with lower water solubility tend to adsorb more strongly to soil and sediment particles.
Vapor Pressure: The vapor pressure of a chemical determines its tendency to volatilize into the atmosphere. Alkylnaphthalenes generally have low to moderate vapor pressures. Volatilization can be a significant transport mechanism, moving the compound from soil or water surfaces into the air, where it can be transported over long distances and undergo photodegradation.
Octanol-Water Partition Coefficient (Kow): This coefficient is a measure of a chemical's lipophilicity, or its tendency to partition into organic matter rather than water. A high Kow value, which is characteristic of alkylnaphthalenes, indicates a strong affinity for organic carbon in soil and sediment. This sorption to organic matter reduces the concentration of dipropylnaphthalene in the water phase, thereby decreasing its mobility and bioavailability. However, it also means the compound can accumulate in the fatty tissues of organisms, leading to bioaccumulation.
Sorption Coefficient (Koc): The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. Similar to Kow, a high Koc value for dipropylnaphthalene signifies that it will be strongly bound to soil and sediment, retarding its movement through the environment and reducing its availability for biodegradation.
Table 2: Key Chemical Properties of Alkylnaphthalenes and their Environmental Implications
| Chemical Property | General Trend for Alkylnaphthalenes | Implication for Fate and Transport |
| Water Solubility | Low | Limited mobility in water; tends to adsorb to solids. |
| Vapor Pressure | Low to Moderate | Potential for volatilization and atmospheric transport. |
| Octanol-Water Partition Coefficient (Kow) | High | Strong sorption to organic matter; potential for bioaccumulation. |
| Sorption Coefficient (Koc) | High | Low mobility in soil; reduced bioavailability. |
Industrial Processes and Chemical Engineering Perspectives for Dipropylnaphthalene
Industrial Production Methodologies
The production of dipropylnaphthalene, primarily through the Friedel-Crafts alkylation of naphthalene (B1677914) with propylene (B89431) or a propylating agent, can be carried out using either batch or continuous processing. The choice between these methods depends on factors such as production volume, product specificity, and economic considerations.
Batch processing involves the production of dipropylnaphthalene in discrete quantities. johnhcarter.com In this mode, reactants are charged into a reactor, the reaction proceeds for a set amount of time, and then the product is discharged. aiche.org This method offers flexibility, making it suitable for producing smaller volumes of specialty chemicals or for plants that manufacture multiple products using the same equipment. chemicalprocessing.comkatanamrp.com The ability to make adjustments between batches allows for a high degree of quality control. johnhcarter.com However, batch processes can be slower and have higher energy costs associated with the frequent start-up and shutdown cycles. aiche.org
Continuous processing, on the other hand, involves an uninterrupted flow of reactants through the production line, yielding a constant output of dipropylnaphthalene. katanamrp.com This method is generally more efficient for large-scale production, offering higher production rates and lower unit costs due to the steady-state operation and reduced downtime for cleaning and setup. katanamrp.comthechemicalengineer.com Continuous processes are often highly automated, leading to less labor-intensive operation. aiche.org For the alkylation of naphthalene, a continuous process might utilize a fixed-bed catalytic reactor where the naphthalene and propylene feeds are continuously passed over a solid acid catalyst. nih.gov
A hybrid approach, combining elements of both batch and continuous processing, can also be employed to leverage the advantages of each. cerionnano.com For instance, the main alkylation reaction could be continuous, while downstream purification steps might be performed in batches.
| Feature | Batch Processing | Continuous Processing |
| Production Volume | Ideal for small to medium volumes and niche markets. johnhcarter.comkatanamrp.com | Suited for high-volume, consistent production. johnhcarter.comkatanamrp.com |
| Flexibility | High; equipment can be reconfigured for different products. chemicalprocessing.comkatanamrp.com | Low; dedicated to a single product. thechemicalengineer.com |
| Operational Costs | Can be higher due to stop-start cycles and labor intensity. aiche.org | Generally lower due to automation and energy efficiency. aiche.orgthechemicalengineer.com |
| Quality Control | Adjustments can be made between batches. johnhcarter.com | Real-time monitoring and automated control ensure consistency. johnhcarter.com |
| Capital Investment | Often lower initial investment. cerionnano.com | Can have higher upfront capital costs for specialized equipment. thechemicalengineer.com |
| Suitability for Naphthalene Alkylation | Feasible, often using a stirred-tank reactor. | Often preferred for large-scale production, potentially using a fixed-bed reactor. nih.gov |
This table provides a comparative overview of batch and continuous processing for chemical production.
Scaling up the synthesis of dipropylnaphthalene from the laboratory to an industrial scale introduces several critical considerations. A primary focus is on the choice of catalyst, which significantly influences the reaction's efficiency and selectivity. Solid acid catalysts, such as zeolites (e.g., USY, H-mordenite, H-ZSM-5), are often favored in large-scale operations over traditional homogeneous catalysts like aluminum chloride due to their ease of separation from the product, reduced corrosion issues, and potential for regeneration. nih.goveurotechintl.com The catalyst's properties, including pore size and acidity, are engineered to maximize the yield of the desired dipropylnaphthalene isomers and minimize the formation of polyalkylated byproducts. eurotechintl.com
Another key aspect is the management of reaction conditions. The alkylation of naphthalene is an exothermic reaction, and effective heat removal is crucial to maintain the optimal reaction temperature and prevent undesirable side reactions. nih.gov In large reactors, maintaining a consistent temperature throughout the reaction mixture is challenging and requires sophisticated heat exchange systems. eurotechintl.com The pressure of the reactor must also be carefully controlled, especially when using a volatile reactant like propylene. eurotechintl.com
Furthermore, the choice of raw materials and their purity can impact the process. For instance, the use of a mixture of C9-C13 α-olefins from an industrial source has been studied for the production of long-chain alkylated naphthalenes, highlighting the need for robust processes that can handle variations in feedstock composition. chemicalprocessing.com The molar ratio of naphthalene to the alkylating agent is another critical parameter that is optimized to control the degree of alkylation. chemicalprocessing.com
| Parameter | Large-Scale Synthesis Consideration |
| Catalyst | Preference for solid acid catalysts like zeolites for ease of separation and regeneration. nih.goveurotechintl.com |
| Heat Management | Efficient heat removal from the exothermic reaction is critical to control temperature and selectivity. eurotechintl.comnih.gov |
| Pressure Control | Maintaining optimal pressure is necessary, particularly with volatile reactants. eurotechintl.com |
| Reactant Ratio | The molar ratio of naphthalene to the alkylating agent is optimized to control product distribution. chemicalprocessing.com |
| Catalyst Stability | Long-term catalyst performance and regeneration are key to economic viability. chemicalprocessing.com |
This table outlines key considerations for the large-scale synthesis of dipropylnaphthalene.
Chemical Process Design and Optimization
The design and optimization of a chemical process for dipropylnaphthalene production are multifaceted endeavors aimed at maximizing yield, minimizing costs, and ensuring safe and reliable operation.
Process simulation software, such as Aspen Plus, is a powerful tool used in flowsheet development and optimization. researchgate.netresearchgate.net It allows engineers to model the entire process, perform material and heat balances, and evaluate the performance of different unit operations. researchgate.netsylzyhg.com Material balances track the flow of all chemical species through the process, ensuring that mass is conserved. youtube.com Heat balances are crucial for sizing heat exchangers, determining utility requirements (e.g., steam for heating, cooling water for cooling), and ensuring the thermal stability of the process. youtube.comyoutube.com By simulating different operating conditions, such as feed compositions, temperatures, and pressures, engineers can optimize the process for maximum efficiency and profitability before any equipment is built. researchgate.netsylzyhg.com
Effective instrumentation and process control are vital for the safe and efficient operation of a dipropylnaphthalene production plant. Key process variables that require continuous monitoring and control include temperature, pressure, flow rates, and liquid levels in reactors and separation columns. eurotechintl.com In the alkylation reactor, precise temperature control is critical to maximize the yield of the desired product and prevent runaway reactions. eurotechintl.com Pressure control is also essential to maintain the reactants in the desired phase and to ensure the safe operation of the equipment. eurotechintl.com
The ratio of reactants fed to the reactor is another crucial parameter that is carefully controlled to influence the product distribution. eurotechintl.com In processes using corrosive catalysts like hydrofluoric or sulfuric acid, specialized instrumentation made from corrosion-resistant materials is necessary. instrumentation.co.zakrohne.com Online analytical instruments can be used to monitor the composition of process streams in real-time, allowing for immediate adjustments to be made to maintain optimal performance. instrumentation.co.za For example, inline sensors can monitor the concentration of the acid catalyst to prevent "acid runaway," a hazardous condition that can occur if the acid strength drops too low. instrumentation.co.za
A distributed control system (DCS) is typically used to integrate all the process measurements and control loops, providing a centralized interface for operators to monitor and manage the plant. johnhcarter.com Advanced process control (APC) strategies may also be implemented to optimize the process further, taking into account the complex interactions between different variables. researchgate.net
Engineering Aspects of Chemical Reactions
The core of dipropylnaphthalene production is the Friedel-Crafts alkylation reaction, which presents several engineering challenges and opportunities for optimization. This reaction is an electrophilic aromatic substitution where the naphthalene ring is attacked by a carbocation generated from the propylating agent in the presence of an acid catalyst. mt.com
The reaction mechanism has a significant impact on the product distribution. mt.com The alkylation of naphthalene can occur at either the alpha (1) or beta (2) position. The ratio of α- to β-isomers is influenced by factors such as reaction temperature, catalyst type, and steric hindrance. krohne.com For some applications, a specific isomer may be more desirable, and the reaction conditions are tailored to maximize its formation.
The kinetics of the reaction, which describe the rate at which the reaction proceeds, are dependent on temperature, pressure, and the concentrations of reactants and catalyst. nih.gov Understanding the reaction kinetics is essential for sizing the reactor appropriately and determining the required residence time to achieve the desired conversion. The alkylation of aromatic hydrocarbons with propylene is a complex reaction network that can include the desired alkylation as well as side reactions like isomerization and transalkylation. nih.gov
The choice of reactor type is a critical engineering decision. For batch processes, a stirred-tank reactor is common. For continuous processes, a fixed-bed reactor packed with a solid catalyst is often employed. nih.gov The design of the reactor must ensure good mixing of the reactants and efficient contact with the catalyst to maximize the reaction rate. As the reaction is exothermic, the reactor design must also incorporate an effective heat transfer system to maintain the desired temperature. nih.gov
Enhancing Reaction Efficiency in Industrial Settings
The efficiency of dipropylnaphthalene synthesis is primarily determined by the conversion rate of naphthalene and the selectivity towards specific, desired isomers, such as 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN). Several factors are manipulated in industrial settings to enhance this efficiency.
One key factor is the steric hindrance effect during the alkylation process. While substitution at the 1-position (alpha) of naphthalene is often kinetically favored due to a more stable reaction intermediate, the presence of a bulky alkylating agent like a propyl group can cause steric clashes. stackexchange.com This steric interaction with hydrogen atoms at neighboring positions makes substitution at the 2-position (beta) more favorable, leading to a higher yield of the desired 2-isomers. stackexchange.com
Reaction conditions also play a critical role. Research has shown that using lower alkylation temperatures can increase the ratio of alpha to beta isomers in the final product. google.com For instance, alkylation reactions are often conducted at temperatures ranging from 50°C to 300°C under ambient or autogenous pressure. google.com In one specific process using an immobilized aluminum chloride catalyst, high naphthalene conversion (82.1%) and a 2,6-DIPN selectivity of 32.2% were achieved at a relatively low temperature of 85°C and a pressure of 0.1 MPa over 5 hours. researchgate.net Conversely, another study using a different catalytic system noted optimal conditions at a higher temperature of 240°C and a pressure of 0.8 MPa. researchgate.net
Application of Catalytic Processes in Production
Zeolites are a prominent class of catalysts used in this process due to their shape-selective properties. Their porous crystalline structure can favor the formation of specific isomers. google.com Large-pore zeolites, such as USY and zeolite beta, are particularly effective. google.com The acidity of these zeolites is a crucial parameter; catalysts with lower acidity, often achieved through processes like steaming, have been found to increase the alpha-to-beta isomer ratio, which can enhance product quality. google.com Mordenite is another zeolite catalyst where increasing its SiO2/Al2O3 ratio (a process known as dealumination) enhances the selectivity for 2,6-DIPN by reducing the number of acid sites on the catalyst's external surface. researchgate.net
Another approach involves immobilizing traditional Lewis acid catalysts onto solid supports. Anhydrous aluminum chloride (AlCl₃), a common and inexpensive homogeneous catalyst for Friedel-Crafts reactions, has been successfully supported on mesoporous materials like Al-MCM-41. researchgate.net This method combines the high activity of AlCl₃ with the benefits of a heterogeneous catalyst, such as easier separation from the product stream. The performance of this type of catalyst is highly dependent on the pore diameters of the support material, which must be large enough to accommodate the molecular dimensions of the 2,6-DIPN product. researchgate.net
Below is a data table summarizing the performance of different catalytic systems in the alkylation of naphthalene.
Table 1: Performance of Various Catalysts in Naphthalene Alkylation
| Catalyst | Reactants | Reaction Conditions | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | Source |
|---|---|---|---|---|---|
| AlCl₃ on Al-MCM-41 | Naphthalene, Propylene | 85°C, 0.1 MPa, 5 h | 82.1 | 32.2 | researchgate.net |
| Fe₂(SO₄)₃ on Bentonite | Naphthalene, Propylene | 240°C, 0.8 MPa, 4 h | 77.7 | N/A (8.6% Yield) | researchgate.net |
| Dealuminated Mordenite | Naphthalene, Propene | Autoclave | Enhanced Activity | Increased Selectivity | researchgate.net |
Scale-Up and Economic Considerations in Chemical Engineering
Transitioning the production of dipropylnaphthalene from a laboratory setup to an industrial scale introduces significant engineering and economic challenges. The primary goal is to maintain high efficiency and product quality while minimizing costs to ensure commercial viability.
Scale-Up Challenges:
Reactor Design and Mass Transfer: The choice of reactor is critical. For instance, a slurry bubble column reactor has been used for the alkylation of naphthalene. researchgate.net In such systems, ensuring efficient mixing and mass transfer of reactants (gaseous propylene and liquid naphthalene) to the solid catalyst surface is a major challenge. Inadequate mixing can lead to localized temperature gradients and reduced reaction rates.
Heat Management: The alkylation reaction is exothermic. At an industrial scale, the large volume of reactants generates a substantial amount of heat that must be effectively removed to maintain the optimal reaction temperature and prevent runaway reactions or the formation of unwanted byproducts. This often requires complex cooling systems integrated into the reactor design.
Catalyst Handling and Regeneration: In large-scale continuous or batch processes, the catalyst must be robust. Issues like catalyst deactivation due to coke formation become more pronounced over extended operation. researchgate.net Therefore, processes for catalyst regeneration or replacement must be integrated into the production cycle, adding to the operational complexity and cost.
Downstream Processing: Separation and purification of the desired dipropylnaphthalene isomers from the reaction mixture (which includes unreacted naphthalene, other isomers, and poly-alkylated products) is a significant cost factor. This typically involves energy-intensive distillation processes.
Economic Considerations: The economic feasibility of dipropylnaphthalene production is influenced by several factors. The unit production cost is a key metric, determined by the interplay of capital investment, operating costs, and production volume.
Table 2: Key Economic Drivers and Scale-Up Considerations
| Factor | Description | Economic Impact | Engineering Consideration |
|---|---|---|---|
| Feedstock Costs | Price of raw materials, primarily naphthalene and propylene. | Major component of variable operating costs. | Secure stable and low-cost supply chains. |
| Catalyst Costs | Initial cost, lifespan, and regeneration expenses for catalysts like zeolites or immobilized AlCl₃. | Significant portion of both capital and operating costs. | Select catalysts with high activity, selectivity, and long-term stability to minimize replacement frequency. researchgate.netresearchgate.net |
| Energy Consumption | Energy required for heating, maintaining pressure, mixing, and downstream separation (distillation). | A primary driver of operating costs. | Optimize reaction conditions (temperature, pressure) and design energy-efficient separation processes. |
| Capital Investment | Cost of reactors, separation columns, heat exchangers, and other plant infrastructure. | High initial cost that must be amortized over the plant's lifetime. | Design for the largest feasible vessel size to benefit from economy of scale, balanced against practical limits of reactor technology. researchgate.net |
| Product Yield & Purity | The amount of on-spec dipropylnaphthalene produced relative to the input of raw materials. | Directly impacts revenue and profitability. | Enhance reaction efficiency and selectivity through optimized catalysts and reaction conditions. researchgate.netresearchgate.net |
Ultimately, achieving an economically viable industrial process for dipropylnaphthalene requires a holistic approach, balancing the chemical aspects of the reaction with the practical engineering challenges of large-scale implementation.
Emerging Research Frontiers and Future Directions
Integration of Advanced Computational and Experimental Methods
The accurate identification and quantification of specific dipropylnaphthalene isomers are critical for understanding their behavior, from industrial applications to environmental fate. The integration of advanced computational and experimental methods is proving to be a powerful strategy for achieving this.
Detailed research has demonstrated the successful use of a combined approach to analyze di-iso-propylnaphthalenes (DIPN), which are common environmental contaminants. researchgate.net This methodology synergizes experimental techniques like gas chromatography/mass spectrometry (GC/MS) and gas chromatography/Fourier-transform infrared spectroscopy (GC/FT-IR) with computational chemistry. researchgate.net
Experimental Analysis:
GC/MS is used for the initial detection and quantification of DIPN isomers in environmental samples, such as river sediments. researchgate.net
GC/FT-IR provides gas-phase infrared spectra, which show characteristic patterns of C-H out-of-plane deformation vibrations. These patterns are unique to each isomer, allowing for their differentiation. researchgate.net
Computational Modeling:
Theoretical IR spectra for all possible DIPN isomers are calculated using quantum chemistry methods, such as the B3LYP functional with standard triple zeta basis sets (e.g., 6-311G(d,p)). researchgate.net
By comparing the computationally generated spectra with the experimental IR spectra, researchers can definitively assign the structures of major and minor DIPN isomers to their corresponding peaks in the gas chromatogram. researchgate.net
This integrated approach is crucial because different isomers can exhibit varied toxicological profiles and environmental persistence. The ability to distinguish between them allows for more accurate risk assessments and a deeper understanding of their properties.
Table 1: Integrated Methods for Isomer-Specific Analysis of Dipropylnaphthalene
| Method | Type | Purpose | Key Findings |
|---|---|---|---|
| Gas Chromatography/Mass Spectrometry (GC/MS) | Experimental | Detection and quantification of the sum of isomers in environmental samples. | Identifies the presence of dipropylnaphthalene but may not resolve all individual isomers. researchgate.net |
| Gas Chromatography/Fourier-Transform Infrared Spectroscopy (GC/FT-IR) | Experimental | Acquisition of isomer-specific gas-phase infrared spectra. | Provides unique spectral fingerprints for different isomers based on vibration patterns. researchgate.net |
| Quantum Chemistry Calculations (e.g., B3LYP) | Computational | Generation of theoretical infrared spectra for all possible isomers. | Allows for the definitive assignment of experimental spectra to specific molecular structures. researchgate.net |
Sustainable Synthesis and Green Chemistry Principles in Dipropylnaphthalene Production
Traditionally, alkylated naphthalenes are produced via Friedel-Crafts alkylation, a process that often relies on harsh acid catalysts and can suffer from low selectivity and high energy consumption. researchgate.net The growing emphasis on sustainable manufacturing is driving research into greener synthesis routes for dipropylnaphthalene and other alkylated naphthalenes.
Green Chemistry Approaches:
Renewable Feedstocks: A promising new route involves the use of lignocellulose-derived platform compounds, such as benzaldehyde (B42025) and angelica lactone, to synthesize renewable alkylated naphthalenes. researchgate.netaminer.cn This approach moves away from fossil fuel-based starting materials.
Catalyst Innovation: Research is focusing on developing efficient and reusable catalysts. This includes the use of solid acid catalysts like zeolites and ionic liquids, which can be easily separated from the reaction mixture and reused, minimizing waste. sciencemadness.orgwiley-vch.degoogle.com For instance, trifluoromethanesulfonic acid has shown excellent catalytic performance in the alkylation of naphthalene (B1677914) with n-butene, achieving high conversion and selectivity under optimized conditions. researchgate.net
Solvent-Free Conditions: Performing reactions without a solvent, or using green solvents like ionic liquids, significantly reduces the environmental impact. wiley-vch.de Solvent-free aldol (B89426) condensation of lignocellulose-derived compounds has been achieved with high yields using renewable ionic liquid catalysts. researchgate.net
Evaluating "Greenness": To quantify the environmental performance of these new synthetic routes, various green chemistry metrics are employed. These metrics provide a framework for comparing the sustainability of different chemical processes.
Table 2: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Goal | Relevance to Dipropylnaphthalene Synthesis |
|---|---|---|---|
| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. | Maximize the incorporation of reactant atoms into the final product. | Favors reaction pathways like addition reactions over substitutions that generate byproducts. mdpi.comsemanticscholar.org |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Minimize waste generation. A lower E-factor is better. | Highlights the wastefulness of traditional methods and the benefits of catalytic, high-yield reactions. semanticscholar.orgresearchgate.net |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. | Minimize the total mass used in a process. | Provides a holistic view of the process efficiency, heavily penalizing excessive solvent use. semanticscholar.orgresearchgate.net |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the final product to the total mass of reactants used. | Accounts for both yield and stoichiometry. | Offers a more practical measure of a reaction's efficiency than atom economy alone. wiley-vch.de |
By applying these principles and metrics, the production of dipropylnaphthalene can be shifted towards more economically and environmentally sustainable pathways.
Novel Applications and Materials Development for Dipropylnaphthalene Derivatives
The excellent thermal and oxidative stability of alkylated naphthalenes, including dipropylnaphthalene, has led to their use as high-performance synthetic base oils. wikipedia.orgdeswater.com They are often blended with other base oils (like polyalphaolefins, PAOs) to enhance the performance of lubricants and functional fluids, especially in high-temperature applications. deswater.comexxonmobilchemical.com
Current Applications:
High-Temperature Lubricants: Dipropylnaphthalene and other alkylated naphthalenes are used in engine oils, greases, and chain lubricants. They reduce volatility, inhibit viscosity increase, and provide excellent varnish control, extending the lifetime of the lubricant. deswater.comissuu.com
Heat Transfer Fluids: Due to their thermal stability and favorable viscosity and pour points, diisopropylnaphthalene fluids are used in industrial heating and cooling systems, such as in polyester (B1180765) manufacturing and oil and gas processing. mdpi.com
Future and Emerging Applications: The unique structure of the naphthalene core opens up possibilities for developing novel functional materials from dipropylnaphthalene derivatives.
Fluorescent Probes: Naphthalene derivatives are known for their unique photophysical properties, including high quantum yield and photostability. nih.govmdpi.com By introducing specific functional groups onto the dipropylnaphthalene scaffold, it is possible to create fluorescent probes for detecting and imaging various analytes, such as metal ions. nih.govmdpi.com The alkyl groups can be used to tune the solubility and cellular uptake of the probes.
Organic Electronics: The π-conjugated naphthalene system is a candidate for use in organic electronic devices. Core-substituted naphthalene diimides have been explored for their use in supramolecular assemblies and functional materials with applications in organic optoelectronics. google.com Functionalized dipropylnaphthalene derivatives could be designed as building blocks for organic semiconductors or other components in electronic devices.
Table 3: Applications of Dipropylnaphthalene and Its Potential Derivatives
| Application Area | Function | Key Properties | Status |
|---|---|---|---|
| Industrial Lubricants | Base oil or performance-enhancing additive. | High thermal and oxidative stability, good additive solubility. deswater.comexxonmobilchemical.com | Commercial |
| Heat Transfer Fluids | Heat exchange medium. | High boiling point, low pour point, excellent thermal stability. mdpi.com | Commercial |
| Fluorescent Probes | Sensing and imaging. | High quantum yield, photostability, tunable properties via functionalization. nih.govmdpi.com | Research/Emerging |
| Organic Electronics | Building blocks for functional materials. | π-conjugated system, potential for tunable electronic properties. google.com | Research/Emerging |
Advanced Environmental Monitoring and Remediation Technologies for Naphthalene Compounds
As with other polycyclic aromatic hydrocarbons (PAHs), the release of dipropylnaphthalene into the environment is a concern. Therefore, the development of advanced monitoring and remediation technologies is a crucial area of research.
Advanced Monitoring: Effective monitoring requires techniques that can distinguish between different isomers of dipropylnaphthalene in complex environmental matrices like soil and water. As discussed in section 9.1, the combination of high-resolution chromatography (GC) with mass spectrometry (MS) is the state-of-the-art for this purpose. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power for separating complex mixtures of isomers. nih.gov
Advanced Remediation Technologies: Several emerging technologies are being investigated for the cleanup of sites contaminated with naphthalene and its alkylated derivatives.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants into less harmful compounds. mostwiedzy.plnih.gov
Fenton and Fenton-like Reactions: Use hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. They have been shown to be effective in degrading PAHs. mostwiedzy.pl
Ozonation: The use of ozone (O3), often in combination with UV light or hydrogen peroxide, can effectively degrade PAHs in water. researchgate.net
Persulfate-Based AOPs: Use persulfate activated by heat, UV light, or a catalyst to generate sulfate (B86663) radicals, which are powerful oxidants for soil and groundwater remediation. deswater.commostwiedzy.pl
Bioremediation: This approach uses microorganisms to break down contaminants. It is considered a cost-effective and environmentally friendly option. nih.govfrontiersin.org
Biostimulation: Involves adding nutrients and oxygen to stimulate the activity of indigenous microorganisms that can degrade naphthalene compounds. lnu.se
Bioaugmentation: Involves introducing specific strains of microorganisms with known PAH-degrading capabilities to a contaminated site. frontiersin.orglnu.se
Thermally Enhanced Bioremediation: Increasing the temperature of contaminated soil (e.g., to 28-38°C) can significantly accelerate the rate of microbial degradation of naphthalene. lnu.se
Table 4: Emerging Remediation Technologies for Naphthalene Compounds
| Technology | Principle | Advantages | Challenges |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to chemically degrade contaminants. mostwiedzy.plnih.gov | Rapid degradation; can treat a wide range of compounds. | Can be costly; potential for formation of toxic byproducts. nih.gov |
| Bioremediation (Biostimulation/Bioaugmentation) | Use of microorganisms to metabolize contaminants. nih.govfrontiersin.org | Cost-effective; environmentally friendly; potential for complete mineralization. | Can be slow; effectiveness is highly dependent on environmental conditions (temperature, pH, nutrients). researchgate.net |
| Thermally Enhanced Bioremediation | Heating the contaminated medium to increase microbial activity and contaminant bioavailability. lnu.se | Significantly increases degradation rates. | Energy intensive; potential for negative impacts on microbial communities at very high temperatures. lnu.se |
The selection of the most appropriate remediation strategy depends on site-specific factors, including the type and concentration of the contaminants, soil characteristics, and cost considerations. nih.gov Often, a combination of technologies may be required for effective cleanup. nih.gov
Q & A
Basic: What experimental frameworks are recommended for assessing the toxicological profile of dipropyl-naphthalene derivatives?
Answer:
A robust toxicological assessment should follow systematic literature review protocols, such as those outlined by ATSDR, which prioritize peer-reviewed studies across exposure routes (inhalation, oral, dermal) and health outcomes (respiratory, hepatic, renal effects) . Key steps include:
- Literature Search and Screening : Use inclusion criteria (e.g., species, exposure routes) to filter studies (Table B-1, ).
- Risk of Bias Evaluation : Apply standardized questionnaires to assess randomization, allocation concealment, and outcome reporting in animal/human studies (Tables C-6/C-7, ).
- Confidence Rating : Classify studies as high/moderate/low confidence based on methodological rigor (e.g., dose randomization, outcome completeness) .
Basic: How can dipropyl-naphthalene derivatives be synthesized and characterized for structural validation?
Answer:
Synthetic routes often involve functionalizing naphthalene cores with propyl groups via Friedel-Crafts alkylation or cross-coupling reactions. Post-synthesis characterization requires:
- Spectroscopic Analysis : FT-IR for functional groups (e.g., C-H stretching in propyl chains), NMR for regiochemistry confirmation .
- Thermal Stability Assessment : Use DSC/TGA to determine glass transition temperature (Tg) and decomposition profiles, particularly relevant for polymer applications .
- Crystallography : Single-crystal X-ray diffraction to confirm molecular packing and intermolecular interactions .
Advanced: How can conflicting data on dipropyl-naphthalene’s environmental persistence be resolved?
Answer:
Data contradictions often arise from variability in experimental conditions (e.g., temperature, pH). To reconcile discrepancies:
- Meta-Analysis : Aggregate studies using standardized metrics (e.g., half-life in soil/water) and apply weighting based on study confidence ratings .
- Controlled Replication : Reproduce experiments under harmonized conditions (e.g., OECD guidelines for biodegradation tests) .
- Mechanistic Modeling : Use QSAR models to predict degradation pathways and validate with empirical LC-MS/MS data .
Advanced: What methodologies enable non-invasive quantification of dipropyl-naphthalene emissions from complex matrices?
Answer:
Non-destructive techniques are critical for analyzing heritage materials or biological samples:
- Headspace GC-MS : Quantify volatile emissions (e.g., naphthalene) at varying temperatures to model environmental release kinetics .
- Sorbent Tube Sampling : Coupled with TD-GC-MS for low-concentration detection (pg/m³) in air .
- In Situ Spectrometry : Raman or FT-IR mapping to localize naphthalene derivatives in heterogeneous samples without extraction .
Basic: What are the key considerations for designing in vivo toxicokinetic studies on dipropyl-naphthalene?
Answer:
- Dose Selection : Use subchronic exposure levels (e.g., 10–100 mg/kg/day) to mirror occupational/environmental exposure .
- Biomonitoring : Track metabolites (e.g., urinary 1,2-dihydroxynaphthalene) via LC-HRMS .
- Tissue Distribution : Sacrifice cohorts at timed intervals to assess bioaccumulation in liver/kidney .
Advanced: How can dipropyl-naphthalene derivatives be engineered for optoelectronic applications?
Answer:
- Core Functionalization : Introduce electron-withdrawing groups (e.g., cyano) to naphthalene diimides (NDIs) for n-type semiconductor behavior .
- Polymer Blending : Co-polymerize NDIs with thiophene derivatives to enhance charge mobility in organic transistors (FET mobility > 0.1 cm²/Vs) .
- Anion-π Interactions : Exploit NDIs’ electron-deficient cores for catalytic applications (e.g., CO₂ reduction) .
Basic: What statistical approaches are used to evaluate the confidence of toxicological evidence for dipropyl-naphthalene?
Answer:
- Weight-of-Evidence (WoE) : Combine study quality (risk of bias ), consistency across models, and biological plausibility .
- Hill’s Criteria : Assess temporality, dose-response, and coherence (e.g., concordance between in vitro and in vivo data) .
Advanced: How does structural modification of dipropyl-naphthalene affect its interaction with biological macromolecules?
Answer:
- DNA Intercalation : Planar NDIs intercalate into DNA duplexes, disrupting replication (IC₅₀ < 10 µM in cancer cell lines) .
- Enzyme Inhibition : Alkyl chain length (propyl vs. methyl) modulates binding to cytochrome P450 isoforms (e.g., CYP2E1), altering metabolic activation .
- Protein Binding : Use SPR or ITC to quantify affinity for serum albumin, a determinant of bioavailability .
Basic: What analytical techniques are optimal for detecting dipropyl-naphthalene in environmental samples?
Answer:
- SPME-GC-MS : For trace analysis in water/soil with LODs < 1 ppb .
- HPLC-UV/FLD : Separate naphthalene derivatives using C18 columns (acetonitrile/water gradient) .
- HRMS Non-Target Screening : Identify unknown metabolites via exact mass (< 5 ppm error) and fragmentation libraries .
Advanced: What strategies mitigate methodological biases in epidemiological studies on dipropyl-naphthalene exposure?
Answer:
- Exposure Biomarkers : Use adductomics (e.g., hemoglobin adducts) to reduce recall bias in self-reported data .
- Confounder Adjustment : Apply multivariable regression for covariates (smoking, co-exposure to PAHs) .
- Case-Crossover Design : Control for time-invariant confounders in acute effect studies (e.g., asthma exacerbation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
